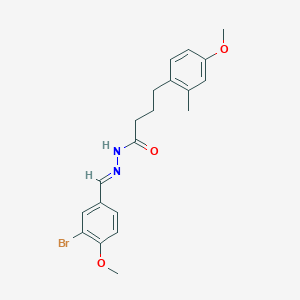![molecular formula C27H26N2O3S B297957 (2E,5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297957.png)
(2E,5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is a chemical compound that has been the focus of much scientific research in recent years. This compound is of interest due to its potential applications in the fields of medicine and pharmaceuticals. In
Wirkmechanismus
The mechanism of action of ((2E,5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is not yet fully understood. However, studies have shown that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This leads to the inhibition of cancer cell growth and ultimately, the death of cancer cells.
Biochemical and Physiological Effects:
((2E,5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, ((2E,5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ((2E,5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one in lab experiments is its potent anti-cancer properties. This makes it an ideal compound for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research on ((2E,5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one. One area of research is the development of new and more efficient synthesis methods for this compound. Another area of research is the exploration of its potential applications in other fields, such as agriculture and environmental science. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of ((2E,5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction between 4-(benzyloxy)-3-methoxybenzaldehyde and 4-ethylphenylhydrazine in the presence of a catalyst. The resulting product is then treated with thioacetic acid to form ((2E,5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one.
Wissenschaftliche Forschungsanwendungen
((2E,5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been the subject of much scientific research due to its potential applications in the fields of medicine and pharmaceuticals. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that ((2E,5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has potent anti-cancer properties and can inhibit the growth of cancer cells.
Eigenschaften
Produktname |
(2E,5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one |
|---|---|
Molekularformel |
C27H26N2O3S |
Molekulargewicht |
458.6 g/mol |
IUPAC-Name |
(5E)-2-(4-ethylphenyl)imino-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-3-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H26N2O3S/c1-4-19-10-13-22(14-11-19)28-27-29(2)26(30)25(33-27)17-21-12-15-23(24(16-21)31-3)32-18-20-8-6-5-7-9-20/h5-17H,4,18H2,1-3H3/b25-17+,28-27? |
InChI-Schlüssel |
HQEFJBCGMVDBJI-UYJNXHFOSA-N |
Isomerische SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)/S2)C |
SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)S2)C |
Kanonische SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)S2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(4-chlorobenzylidene)-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B297874.png)

![2-Tert-butyl-8-tert-pentyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B297877.png)
![4-[(2-ethoxy-4-{(Z)-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B297883.png)


![N'-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-4-(4-methoxyphenyl)butanohydrazide](/img/structure/B297886.png)

![2-{4-[(E)-{2-[4-(4-methoxyphenyl)butanoyl]hydrazinylidene}methyl]phenoxy}-N-phenylacetamide](/img/structure/B297888.png)
![4-{2-[4-(4-Methoxy-3-methylphenyl)butanoyl]carbohydrazonoyl}phenyl acetate](/img/structure/B297891.png)
![N'-[(Z)-(3-iodo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-(4-methoxyphenyl)butanehydrazide](/img/structure/B297893.png)
![ethyl 4-{(E)-[2-(phenoxyacetyl)hydrazinylidene]methyl}benzoate](/img/structure/B297895.png)
![N'-[(E)-(4-methyl-3-nitrophenyl)methylidene]-2-phenoxyacetohydrazide](/img/structure/B297897.png)
![Ethyl 2-methoxy-4-{2-[4-(4-methoxyphenyl)butanoyl]carbohydrazonoyl}phenyl carbonate](/img/structure/B297899.png)